![molecular formula C8H8BrN3O B2639756 (1S)-2-azido-1-(3-bromophenyl)ethanol CAS No. 1567910-61-5](/img/structure/B2639756.png)
(1S)-2-azido-1-(3-bromophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S)-1-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It’s also known by other names such as “3-Bromo-alpha-methylbenzyl alcohol” and "3-Bromo-alpha-methylbenzene alcohol" .
Molecular Structure Analysis
The InChI code for “(1S)-1-(3-bromophenyl)ethanol” is1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1
. Physical And Chemical Properties Analysis
“(1S)-1-(3-bromophenyl)ethanol” has a molecular weight of 201.06 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, and polarizability are also available .科学的研究の応用
Copper-Catalyzed Direct Amination
Research by Zhao, Fu, and Qiao (2010) details a copper-catalyzed direct amination of ortho-functionalized haloarenes, using NaN(3) as the amino source in ethanol. This method synthesizes ortho-functionalized aromatic amines, potentially including derivatives of (1S)-2-azido-1-(3-bromophenyl)ethanol (Zhao, Fu, & Qiao, 2010).
Enantioselective Alcoholysis, Hydrolysis, and Acylation
Conde et al. (1998) achieved the resolution of similar compounds through enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in the synthesis of new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Synthesis of Phthalocyanine Derivatives
Ramos et al. (2015) synthesized phthalocyanine derivatives modified with optically active alcohols, including 1-(4-bromophenyl)ethanol. These derivatives have varied photochemical and biological properties, suggesting potential applications in targeted therapy (Ramos et al., 2015).
Kinetic Resolution of Secondary Alcohols
Galvão et al. (2018) developed a nanohybrid material for the kinetic resolution of secondary alcohols like rac-1-(3-bromophenyl)-1-ethanol. This process is crucial for synthesizing enantiomeric drugs and other bioactive substances (Galvão et al., 2018).
Enantioseparation by Crystallization
Grandeury et al. (2003) demonstrated that racemic 1-(p-bromophenyl)ethanol can be resolved by recrystallization with permethylated β-cyclodextrin. This method is significant for enantioseparation and understanding chiral discrimination mechanisms (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).
Synthesis of Triazole-Containing β-Blocker Analogues
Ankati et al. (2008) synthesized 2-azido-1-arylethanols with excellent optical purity and converted them into triazole-containing beta-blocker analogues. This synthesis route is effective for producing compounds with potential biological activity (Ankati, Yang, Zhu, Biehl, & Hua, 2008).
Copper(I)-Catalyzed Cycloaddition in Peptide Synthesis
Tornøe, Christensen, and Meldal (2002) reported a copper(I)-catalyzed cycloaddition of terminal alkynes to azides in solid-phase peptide synthesis. This method is compatible with polar supports and important for synthesizing diverse 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002).
Magnetic Properties in Azido-Bridged Lanthanide Chain Complexes
Bazhenova et al. (2019) explored the syntheses, structure, and magnetic properties of azido-bridged lanthanide complexes, potentially including (1S)-2-azido-1-(3-bromophenyl)ethanol. This research provides insights into the magnetic behavior of these compounds (Bazhenova et al., 2019).
Synthesis and Properties of Quinoxaline Derivatives
Jian et al. (2007) synthesized 2,3-Bis(4-bromophenyl)quinoxaline, a compound potentially related to (1S)-2-azido-1-(3-bromophenyl)ethanol. This research contributes to the understanding of bond lengths, angles, and van der Waals forces in molecular structures (Jian, Wang, Zhuang, & Xiao, 2007).
Safety and Hazards
特性
IUPAC Name |
(1S)-2-azido-1-(3-bromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQHFRJCZVWHZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-azido-1-(3-bromophenyl)ethan-1-ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。